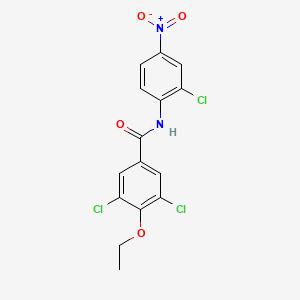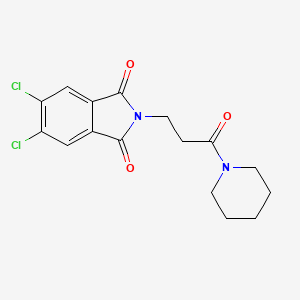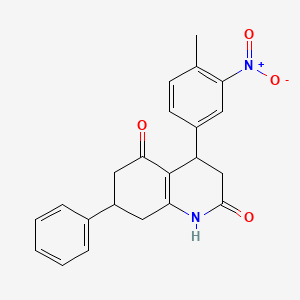![molecular formula C16H12BrClN2O5 B4208047 2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate](/img/structure/B4208047.png)
2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate
Vue d'ensemble
Description
2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate is an organic compound with the molecular formula C₁₆H₁₂BrClN₂O₅. This compound is characterized by the presence of chloro, nitro, and bromobenzoyl groups attached to a glycinate moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chlorobenzyl chloride, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitrobenzyl chloride.
Bromination: Separately, 4-bromobenzoyl chloride is prepared by brominating benzoyl chloride.
Coupling Reaction: The final step involves coupling 2-chloro-4-nitrobenzyl chloride with N-(4-bromobenzoyl)glycine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: The compound can form new bonds with other molecules through coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzyl Derivatives: Substitution reactions can introduce various functional groups onto the benzyl moiety.
Applications De Recherche Scientifique
2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and chloro can influence the compound’s reactivity and binding affinity. The glycinate moiety may facilitate interactions with biological macromolecules, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-nitrobenzonitrile
- 4-nitrobenzyl bromide
- N-(4-bromo-phenyl)-2-chloro-benzamide
Uniqueness
2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the benzyl moiety, along with the bromobenzoyl and glycinate components, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O5/c17-12-4-1-10(2-5-12)16(22)19-8-15(21)25-9-11-3-6-13(20(23)24)7-14(11)18/h1-7H,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTDLLXHZKNKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4207979.png)
amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4207987.png)
![ethyl 5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4207994.png)

![ethyl 4-[2-(2-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4208004.png)
![1-[3-(4-Chlorophenyl)sulfanylpropylamino]propan-2-ol;oxalic acid](/img/structure/B4208017.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4208025.png)
![11-(2-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4208035.png)
![2-[(4-chlorophenyl)thio]-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4208043.png)
![{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4208044.png)
![5-bromo-N-[2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B4208064.png)
![1-{[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]amino}-2-propanol](/img/structure/B4208072.png)
